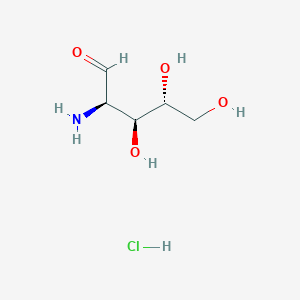
(2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal;hydrochloride is a chiral compound with significant importance in various scientific fields. This compound is characterized by its multiple hydroxyl groups and an amino group, making it a versatile molecule in chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal;hydrochloride typically involves the stereoselective reduction of corresponding keto-sugars or amino sugars. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods where specific enzymes catalyze the reduction process, ensuring high yield and purity. The use of biocatalysts is preferred in industrial settings due to their specificity and environmentally friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto or aldehyde derivatives.
Reduction: Further reduction can lead to the formation of fully saturated alcohols.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
The major products formed from these reactions include various derivatives such as keto-sugars, fully saturated alcohols, and amides, each with unique properties and applications .
Wissenschaftliche Forschungsanwendungen
(2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Wirkmechanismus
The mechanism by which (2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal;hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of multiple hydroxyl groups allows for hydrogen bonding and other interactions, enhancing its binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3S,4R)-2-amino-3,4,5-trihydroxypentanoic acid
- (2R,3S,4R)-2-amino-3,4,5-trihydroxyhexanal
- (2R,3S,4R)-2-amino-3,4,5-trihydroxybutanal
Uniqueness
What sets (2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal;hydrochloride apart from similar compounds is its specific stereochemistry and the presence of a hydrochloride group, which can influence its solubility and reactivity. This unique combination of features makes it particularly valuable in specific applications where precise molecular interactions are required .
Eigenschaften
Molekularformel |
C5H12ClNO4 |
|---|---|
Molekulargewicht |
185.60 g/mol |
IUPAC-Name |
(2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal;hydrochloride |
InChI |
InChI=1S/C5H11NO4.ClH/c6-3(1-7)5(10)4(9)2-8;/h1,3-5,8-10H,2,6H2;1H/t3-,4+,5-;/m0./s1 |
InChI-Schlüssel |
DRUSHUBYTZTXOS-VEGRVEBRSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@H](C=O)N)O)O)O.Cl |
Kanonische SMILES |
C(C(C(C(C=O)N)O)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


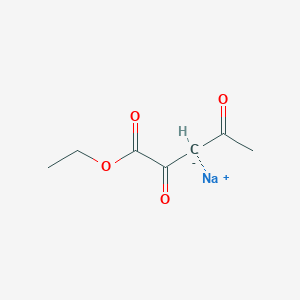
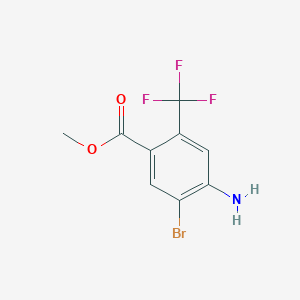
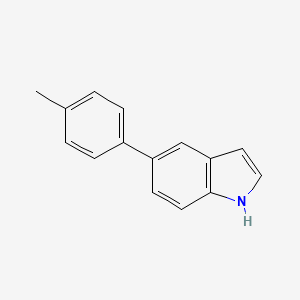

![1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine](/img/structure/B15203127.png)
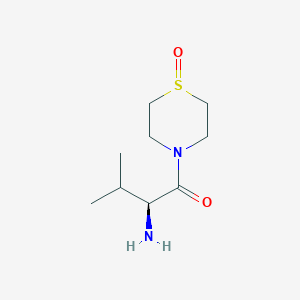
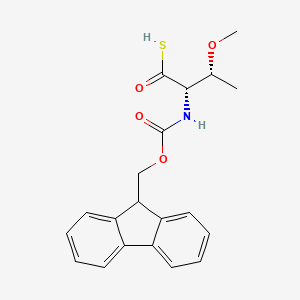

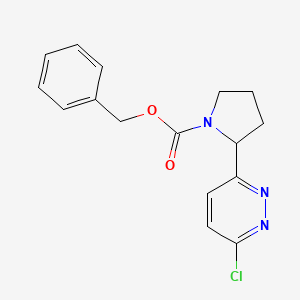
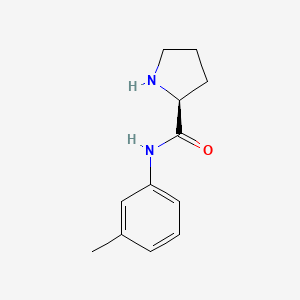

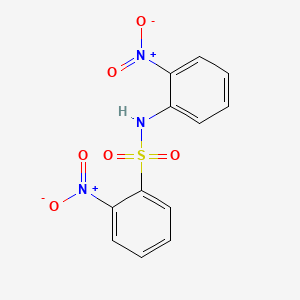

![4-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203200.png)
